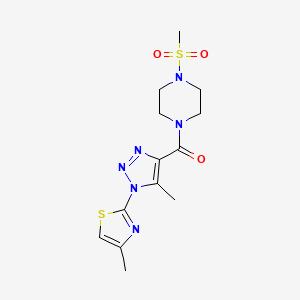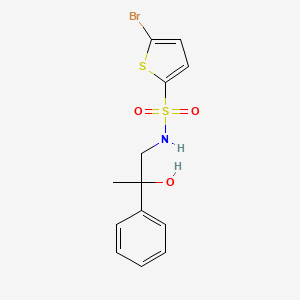
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a piperazinone core substituted with methoxypyridine and methylthiazole groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazinone Core: Starting with a suitable piperazine derivative, the piperazinone core can be formed through cyclization reactions.
Substitution Reactions: The methoxypyridine and methylthiazole groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiazol-5-yl)piperazin-2-one: Similar structure but different substitution pattern.
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperidine: Piperidine core instead of piperazinone.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of both methoxypyridine and methylthiazole groups, which may confer distinct biological activities and chemical properties.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-14(23-9-17-10)15(21)18-5-6-19(13(20)8-18)11-3-4-16-12(7-11)22-2/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKGVDGYTZLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)

![3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2557741.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2557747.png)




![4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2557754.png)
![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)
![N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2557757.png)

